molecular formula C18H21NO4 B5751975 N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide

N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide

Cat. No.: B5751975
M. Wt: 315.4 g/mol
InChI Key: IEKAXAHVDPICLD-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMC is a white crystalline powder that has a molecular weight of 329.4 g/mol and a melting point of 102-105°C.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide has been found to have various potential applications in scientific research. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This compound also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of HDACs. This compound has also been found to have anti-inflammatory properties, which may be due to its inhibition of the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide in lab experiments is its potential as a cancer treatment. This compound has been found to have anti-proliferative effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in cancer treatment.

Future Directions

There are various future directions for the research and development of N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another potential direction is the investigation of the potential of this compound as a treatment for inflammatory diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for cancer treatment and to investigate potential drug-drug interactions with other cancer treatments.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been found to have anti-proliferative effects on cancer cells, anti-inflammatory properties, and the ability to inhibit the activity of HDACs and the NF-κB signaling pathway. While this compound has potential as a cancer treatment, its potential toxicity and optimal dosage and administration need to be further investigated.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-methylphenol in the presence of a base to form 2,4-dimethoxyphenyl-3-methylphenoxy methanol. This intermediate is then reacted with propionyl chloride in the presence of a base to form this compound.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-13-5-4-6-15(11-13)23-10-9-18(20)19-16-8-7-14(21-2)12-17(16)22-3/h4-8,11-12H,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKAXAHVDPICLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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